molecular formula C12H17BrN2 B13547993 1-[(3-Bromo-4-methylphenyl)methyl]piperazine

1-[(3-Bromo-4-methylphenyl)methyl]piperazine

Cat. No.: B13547993
M. Wt: 269.18 g/mol
InChI Key: XYCPCOJQISWFKN-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]piperazine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a methylphenylmethylpiperazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated piperazine derivatives.

Scientific Research Applications

1-[(3-Bromo-4-methylphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Bromo-5-methylphenyl)methyl]piperazine
  • 1-[(4-Bromo-2-methylphenyl)methyl]piperazine

Uniqueness

1-[(3-Bromo-4-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[(3-bromo-4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2/c1-10-2-3-11(8-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

XYCPCOJQISWFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)Br

Origin of Product

United States

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